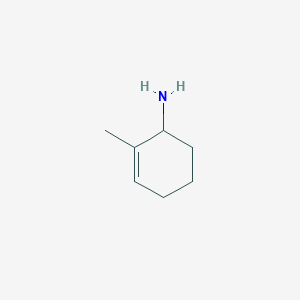

2-Cyclohexen-1-amine, 2-methyl-

Description

Contextualization of Allylic Amines in Organic Synthesis Research

Allylic amines are highly valuable building blocks in organic synthesis. acs.org Their structure, which contains an amine group attached to a carbon atom next to a double bond, provides multiple points for chemical modification. This versatility makes them crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. acs.orgrsc.org

Modern synthetic methods, such as transition-metal-catalyzed reactions, have greatly advanced the preparation of allylic amines. ua.esacs.org These methods often allow for high degrees of control over the stereochemistry and regioselectivity of the product, which is critical for creating specific, biologically active molecules. The development of catalytic, enantioselective methods for allylic amination represents a significant area of ongoing research, aiming to produce chiral amines with high efficiency and precision. acs.orgua.es

Significance of Unsaturated Cyclic Amines in Chemical Science

Unsaturated cyclic amines, including those with a cyclohexene (B86901) framework, are important motifs in chemical science. The presence of both a nitrogen atom and a double bond within a cyclic structure imparts specific conformational features and reactivity patterns. These compounds can undergo a variety of chemical transformations, such as C-H functionalization and redox-annulations, to create more complex, fused-ring systems. chemicalbook.com The development of new catalytic methods for the synthesis of unsaturated cyclic amines continues to be an active area of research, driven by their potential as precursors to valuable chemical entities. organic-chemistry.org

Historical Development and Emerging Research Trends in Cyclohexenylamine Chemistry

The synthesis of cyclic amines has evolved significantly over the decades. Early methods often relied on multi-step sequences with harsh reaction conditions. A key development in amine synthesis was the advent of reductive amination, a process that converts aldehydes and ketones into amines. organic-chemistry.orgyoutube.com This method remains a cornerstone of synthetic chemistry for its reliability and broad applicability. For a compound like 2-Cyclohexen-1-amine, 2-methyl-, this process allows for its formation from the corresponding ketone, 2-methyl-2-cyclohexen-1-one (B71969). organic-chemistry.orgnih.gov

Emerging trends focus on increasing the efficiency and sustainability of these syntheses. Catalytic methods, including those using palladium, iridium, and copper, are at the forefront of this research. ua.esacs.org These modern techniques often allow for direct C-H amination or the use of more environmentally benign starting materials, such as allylic alcohols. acs.org While specific research on 2-Cyclohexen-1-amine, 2-methyl- is not extensively documented in the literature, the ongoing development of advanced synthetic methodologies for allylic and cyclic amines provides a clear pathway for its synthesis and potential future applications.

Chemical Properties and Synthesis

While specific experimental data for 2-Cyclohexen-1-amine, 2-methyl- is scarce, its properties can be estimated through computational methods. The compound is identified by the CAS numbers 51552-22-8 and 746573-12-6. nih.gov

Table 1: Computed Properties of 2-Cyclohexen-1-amine, 2-methyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃N | PubChem nih.gov |

| Molecular Weight | 111.18 g/mol | PubChem nih.gov |

| IUPAC Name | 2-methylcyclohex-2-en-1-amine | PubChem nih.gov |

| XLogP3 | 0.6 | PubChem nih.gov |

| Exact Mass | 111.104799419 Da | PubChem nih.gov |

Note: These properties are computationally generated and have not been experimentally verified.

The most direct and logical synthesis of 2-Cyclohexen-1-amine, 2-methyl- involves the reductive amination of its corresponding ketone, 2-methyl-2-cyclohexen-1-one. This ketone is a well-documented and commercially available compound. sigmaaldrich.com

Table 2: Properties of the Precursor 2-Methyl-2-cyclohexen-1-one

| Property | Value | Source |

|---|---|---|

| CAS Number | 1121-18-2 | Sigma-Aldrich sigmaaldrich.com |

| Molecular Formula | C₇H₁₀O | Sigma-Aldrich sigmaaldrich.com |

| Molecular Weight | 110.15 g/mol | Sigma-Aldrich sigmaaldrich.com |

| Boiling Point | 176-179 °C at 760 mmHg | Sigma-Aldrich sigmaaldrich.com |

| Density | 0.972 g/mL at 25 °C | Sigma-Aldrich sigmaaldrich.com |

Reductive amination is a robust and widely used transformation in organic synthesis. organic-chemistry.org The process typically involves the reaction of a ketone with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired amine. youtube.com

Table 3: Plausible Synthesis via Reductive Amination

| Step | Description |

|---|---|

| Starting Material | 2-Methyl-2-cyclohexen-1-one |

| Reagents | 1. Ammonia (or an ammonia source like ammonium (B1175870) formate) 2. A reducing agent (e.g., sodium cyanoborohydride) |

| Process | The ketone reacts with ammonia to form a transient imine intermediate. The reducing agent, which is selective for the imine over the ketone, reduces the C=N bond to form the final amine product. |

| Product | 2-Cyclohexen-1-amine, 2-methyl- |

This synthetic approach highlights the direct chemical relationship between the ketone precursor and the target amine, providing a reliable method for its preparation in a laboratory setting.

Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

2-methylcyclohex-2-en-1-amine |

InChI |

InChI=1S/C7H13N/c1-6-4-2-3-5-7(6)8/h4,7H,2-3,5,8H2,1H3 |

InChI Key |

UOADZOTZRYGAKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCCC1N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexen 1 Amine, 2 Methyl and Analogous Cyclohexenyl Amines

Strategies for Carbon-Nitrogen Bond Formation in Cyclohexene (B86901) Systems

Multistep Synthesis from Readily Available Precursors (e.g., Cyclohexene-1-acetonitrile)

The construction of the 2-methyl-2-cyclohexen-1-amine scaffold can be achieved through sequential reactions starting from accessible materials. Precursors like cyclohexene-1-acetonitrile offer a versatile entry point for building the target molecule through carefully planned synthetic sequences.

Bromination-Hydrogenation-Elimination Sequences

A key multistep pathway to analogous cyclohexenyl amines involves a sequence of bromination, hydrogenation, and elimination. This strategy has been demonstrated in the synthesis of 2-(1-cyclohexenyl)ethylamine from 1-cyclohexene-1-acetonitrile. google.com The process unfolds in three distinct stages:

Bromination : The initial step involves the reaction of 1-cyclohexene-1-acetonitrile with hydrogen bromide to yield 1-bromocyclohexane acetonitrile. google.com In a typical procedure, this reaction is carried out using a 30% to 45% solution of hydrobromic acid in acetic acid, with petroleum ether as the solvent. google.com

Hydrogenation : The nitrile group of 1-bromocyclohexane acetonitrile is subsequently reduced to a primary amine. This is accomplished through catalytic hydrogenation, which converts the nitrile into 1-bromocyclohexane ethylamine. google.com

Elimination : The final step is an elimination reaction where 1-bromocyclohexane ethylamine is treated with a base, such as sodium hydroxide (NaOH), to remove the bromine atom and form the cyclohexene double bond, yielding the final product, 2-(1-cyclohexenyl)ethylamine. google.com

This sequence demonstrates a reliable method for constructing the cyclohexenyl amine framework, where the placement of the double bond is controlled by the final elimination step.

Grignard Reaction Pathways for Cyclohexene Derivative Construction

Grignard reactions are fundamental in organic synthesis for forming carbon-carbon bonds, and they provide a powerful tool for constructing substituted cyclohexene derivatives. study.commasterorganicchemistry.com These organomagnesium compounds act as potent nucleophiles that can react with various electrophiles, particularly carbonyl compounds. study.comwikipedia.org

A general approach to building cyclohexene derivatives involves the following steps:

Transformation of a cyclohexene starting material into a ketone, such as cyclohexanone. This can be achieved through methods like acid-catalyzed hydration to form cyclohexanol, followed by oxidation with an agent like pyridinium chlorochromate (PCC). study.com

Reaction of the resulting ketone with a suitable Grignard reagent (R-MgX). study.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new C-C bond. study.comstudy.com For instance, reacting cyclohexanone with methylmagnesium bromide would introduce the required methyl group.

An acidic workup then protonates the resulting alkoxide to yield a tertiary alcohol. study.commasterorganicchemistry.com

This alcohol can then be further manipulated. Dehydration would reintroduce a double bond, and the conversion of a ketone to an amine can be accomplished through reductive amination. libretexts.org Reductive amination involves the reaction of a ketone with ammonia (B1221849) to form an imine, which is then reduced to the amine using a reducing agent like sodium borohydride (NaBH₄). libretexts.org

Grignard reagents can also be prepared from halogenated cyclohexenes. The resulting vinyl or allyl Grignard reagent can then be reacted with electrophiles to build more complex structures. study.com For example, reacting a cyclohexenyl magnesium bromide with acetone creates a tertiary alcohol on the ring. study.com

Asymmetric Synthesis and Enantioselective Methodologies for 2-Cyclohexen-1-amine, 2-methyl-

Producing a specific enantiomer of 2-Cyclohexen-1-amine, 2-methyl- requires asymmetric synthesis, a field that has seen significant advances through the development of chiral catalysts and biocatalytic methods.

Chiral Catalyst Development for Enantioselective C-N Bond Formation

The enantioselective formation of carbon-nitrogen (C-N) bonds is central to the asymmetric synthesis of chiral amines. Transition-metal catalysis provides powerful methods to achieve this. nih.gov

Asymmetric Hydrogenation : A prominent strategy is the asymmetric hydrogenation of imines. acs.org This involves the reduction of a C=N double bond using hydrogen gas in the presence of a chiral metal catalyst. Iridium complexes featuring chiral phosphorus ligands have proven to be excellent catalysts for the asymmetric hydrogenation of sterically hindered N-aryl imines, yielding chiral amines with high enantioselectivity. acs.org

Nitrene Transfer Reactions : Another advanced method involves transition-metal-catalyzed nitrene transfer, which can transform C-H and C=C bonds directly into C-N bonds. nih.gov While racemic versions of these reactions have been known for decades, recent progress has yielded several first, second, and third-row transition metal catalysts capable of mediating asymmetric aziridination and C-H bond amination. nih.gov

Asymmetric Conjugate Addition : Chiral amines can also be accessed from chiral precursors synthesized via other asymmetric reactions. For example, the asymmetric synthesis of (R)-3-phenyl-cyclohexanone is achieved through the conjugate addition of phenylboronic acid to cyclohexenone, catalyzed by a rhodium complex with the chiral ligand BINAP. wikipedia.org The resulting chiral ketone is a valuable intermediate that can be converted to a chiral amine.

| Catalyst System | Reaction Type | Substrate Type | Enantioselectivity |

| Ir/f-binaphane | Asymmetric Hydrogenation | N-Aryl Imines | Excellent |

| Ir/C₄-TunePhos | Asymmetric Hydrogenation | Benzodiazepines | Moderate to Excellent |

| Rhodium / BINAP | Conjugate Addition | Cyclohexenone | High |

| Chiral Aminophosphines | Double-Michael Addition | Dinucleophiles | Moderate |

Enzymatic Resolution Techniques for Racemic Mixtures

Biocatalysis offers a highly selective method for obtaining enantiomerically pure compounds through the resolution of racemic mixtures. Enzymes can selectively react with one enantiomer in a racemic pair, allowing for the separation of the two.

Lipases are particularly effective for this purpose. For instance, the kinetic resolution of racemic 3-methyl-2-cyclohexen-1-ol, the alcohol precursor to the target amine, has been successfully achieved using Candida antarctica lipase B (CALB). diva-portal.org In this process, the enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted. This allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (as the unreacted alcohol). diva-portal.org The enantioselectivity (E-value) for this resolution can be very high, ranging from 60 to 200. diva-portal.org

Other enzymes, such as subtilisin, have been used in the stereoselective aminolysis of racemic primary amines with an active ester in an organic solvent, providing a continuous process for producing enantiomerically pure amines. nih.gov These enzymatic processes are valuable for their high selectivity and operation under mild conditions. nih.govmdpi.com

Diastereoselective Synthetic Routes

Diastereoselective reactions are crucial for synthesizing molecules with multiple stereocenters, such as certain derivatives of cyclohexenyl amines. These routes often use a chiral auxiliary or substrate to control the stereochemical outcome of a reaction.

One powerful method is the diastereoselective reduction of sulfinyl ketimines. acs.org In this approach, a ketone is first condensed with a chiral sulfinamide (e.g., (R)-2-methylpropane-2-sulfinamide) to form a chiral sulfinyl imine. acs.org The subsequent reduction of this imine, for example with Schwartz's reagent (zirconocene hydrochloride), proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. acs.org After reduction, the chiral auxiliary can be cleaved to afford the desired chiral primary amine. This method is valued for its operational simplicity and tolerance of various functional groups. acs.org

Another strategy involves the use of diastereoselective cycloaddition reactions to establish the stereochemistry early in the synthesis. An enantiospecific Diels-Alder reaction between a diene and a chiral dienophile can produce a cycloadduct with multiple, well-defined stereocenters. nih.govresearchgate.net This cycloadduct can then be converted through several steps into a chiral amine, with the stereochemistry of the final product dictated by the initial cycloaddition. nih.gov

Functionalization of the Cyclohexene Ring for 2-Cyclohexen-1-amine, 2-methyl- Formation

The formation of the target compound and its analogs hinges on the effective construction of the six-membered ring and the stereoselective introduction of the required substituents. The following sections detail prominent strategies for achieving this, focusing on building the core cyclohexene scaffold and introducing the necessary functional groups.

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orglibretexts.orgsigmaaldrich.com This [4+2] cycloaddition reaction involves the concerted interaction between a conjugated diene and a substituted alkene, known as the dienophile, to create a substituted cyclohexene derivative. wikipedia.org Its power lies in the simultaneous and stereospecific formation of two new carbon-carbon bonds, which allows for excellent control over the stereochemistry of the resulting cyclic product. slideshare.net

For the synthesis of a 2-methyl-substituted cyclohexene ring, a logical approach involves the reaction of a 2-substituted diene with an appropriate dienophile. Isoprene (2-methyl-1,3-butadiene) is an ideal and readily available diene for this purpose, as it directly installs the required methyl group at the C2 position of the resulting cyclohexene ring.

The dienophile must contain a functionality that can either serve as the amine group directly or be converted into it in a subsequent step. Dienophiles containing a nitro group (-NO₂) or a cyano group (-CN) are particularly effective as they are strongly electron-withdrawing, which enhances the reactivity of the dienophile in normal-demand Diels-Alder reactions. libretexts.org Following the cycloaddition, these groups can be readily reduced to the primary amine. For instance, the reaction of isoprene with nitroethene would yield a nitro-substituted methylcyclohexene, which can then be reduced to the corresponding amine.

The regioselectivity of the Diels-Alder reaction with an unsymmetrical diene like isoprene is a critical consideration. The reaction typically yields a mixture of the "ortho" (1,2-substituted) and "meta" (1,3-substituted) products, with the "para" (1,4-substituted) product also being possible depending on the dienophile. For the synthesis of 2-Cyclohexen-1-amine, 2-methyl-, the desired regioisomer is the one where the dienophile's substituent is adjacent to the newly formed double bond and on the carbon atom that does not bear the methyl group. Lewis acid catalysis is often employed to enhance both the reaction rate and the regioselectivity.

Table 1: Representative Diels-Alder Reactions for Substituted Cyclohexene Synthesis

| Diene | Dienophile | Product Precursor | Key Features |

| Isoprene | Nitroethene | 4-methyl-3-nitrocyclohexene | Introduces methyl and nitro groups for subsequent amine formation. |

| Isoprene | Acrylonitrile | 4-methylcyclohex-3-enecarbonitrile | Cyano group can be reduced to an aminomethyl group. |

| 1,3-Butadiene | 2-Nitropropene | 1-methyl-2-nitrocyclohex-3-ene | Dienophile provides the methyl and nitro functionalities. |

| Isoprene | N-Phenylmaleimide | N-phenyl-4-methyl-3,6-dihydrophthalimide | Amine functionality is introduced via a protected imide. |

Conjugate addition, or Michael addition, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com This reaction involves the 1,4-nucleophilic addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org For the synthesis of 2-Cyclohexen-1-amine, 2-methyl- and its analogs, 2-methyl-2-cyclohexen-1-one (B71969) serves as a key starting material or intermediate.

A direct and efficient route involves the conjugate addition of an amine to 2-methyl-2-cyclohexen-1-one. In this process, the amine acts as a soft nucleophile and attacks the β-carbon of the enone system, leading to the formation of a 3-aminoketone. Subsequent reduction of the ketone functionality would yield the corresponding amino alcohol. To arrive at the target allylic amine, a more strategic approach is required, such as the reductive amination of the parent enone. This one-pot procedure involves the reaction of the ketone with an amine in the presence of a reducing agent, which can directly convert the carbonyl group into an amine.

Alternatively, the synthesis can commence from 2-cyclohexen-1-one. A copper-catalyzed conjugate addition of a methyl group using an organocuprate reagent (a Gilman reagent) would yield 3-methylcyclohexanone. This saturated ketone can then be converted back into an α,β-unsaturated system through various methods, such as α-bromination followed by elimination, to generate 2-methyl-2-cyclohexen-1-one. From this intermediate, the amine group can be installed as described above. Asymmetric conjugate addition methods, often employing chiral catalysts, can be used to control the stereochemistry of the newly formed stereocenter. nih.gov

The synthesis of the allylic amine directly from the enone can also be envisioned through the formation of an enolate or enamine, followed by reaction with an electrophilic aminating agent. However, the more common route involves the conversion of the ketone to a different functional group that can then be displaced by an amine. For example, reduction of the ketone to an allylic alcohol, followed by conversion to a good leaving group (e.g., a tosylate or halide), allows for subsequent nucleophilic substitution with an amine. nih.govresearchgate.netnih.gov

Table 2: Conjugate Addition Strategies for Cyclohexenyl Amine Precursors

| α,β-Unsaturated Substrate | Nucleophile/Reagents | Intermediate Product | Subsequent Transformation |

| 2-Methyl-2-cyclohexen-1-one | 1. NH₃, 2. NaBH₃CN | 2-Methyl-2-cyclohexen-1-amine | Direct formation of target |

| 2-Cyclohexen-1-one | 1. (CH₃)₂CuLi, 2. H₃O⁺ | 3-Methylcyclohexanone | α-halogenation/elimination to enone |

| 2-Cyclohexen-1-one | Benzylamine | 3-(Benzylamino)cyclohexanone | Precursor to N-substituted analogs |

| 2-Methyl-2-cyclohexen-1-one | 1. NaBH₄, 2. TsCl, 3. NH₃ | 2-Methyl-2-cyclohexen-1-amine | Via allylic substitution |

Olefin metathesis has emerged as a highly versatile and powerful tool in organic synthesis for the formation of carbon-carbon double bonds. medwinpublishers.com Ring-closing metathesis (RCM) is particularly relevant for the construction of cyclic structures, including the cyclohexene scaffold. wikipedia.orgorganic-chemistry.org This reaction utilizes transition-metal catalysts, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), to intramolecularly couple two terminal alkene functionalities within an acyclic precursor, forming a cyclic alkene and releasing a small volatile byproduct like ethylene (B1197577). wikipedia.org

To synthesize a substituted cyclohexene ring suitable for conversion to 2-Cyclohexen-1-amine, 2-methyl-, a diene precursor must be designed and assembled. This precursor would need to be a 1,7-diene to form a six-membered ring upon cyclization. The required methyl group and a masked or protected amine functionality must be strategically placed on the acyclic backbone.

For example, a diene precursor could be assembled where the future C1 and C2 positions of the cyclohexene ring are part of the chain. An appropriate nitrogen-containing functional group, such as a protected amine or an azide, would be located at the position destined to become C1, while a methyl group would be at the C2 position. The RCM reaction would then be employed to form the C=C bond between what will become C5 and C6 of the ring.

The functional group tolerance of modern metathesis catalysts is a significant advantage, allowing for the presence of various functionalities, including protected amines, in the substrate. wikipedia.orgnih.gov However, free amines can sometimes coordinate to the metal center and inhibit catalysis, often necessitating the use of protecting groups. nih.gov The E/Z selectivity of the newly formed double bond can be influenced by the catalyst choice and the substrate structure. nih.gov Following the successful cyclization to form the functionalized cyclohexene ring, any protecting groups can be removed to reveal the final target amine.

Table 3: Ring-Closing Metathesis for Functionalized Cyclohexene Synthesis

| Acyclic Diene Precursor | Catalyst | Cyclized Product | Key Features |

| N-Tosyl-3-methyl-hepta-1,6-dien-3-amine | Grubbs II | N-Tosyl-4-methyl-1,2,3,6-tetrahydropyridine | Forms a nitrogen heterocycle analog. |

| Diethyl 2-allyl-2-(prop-2-en-1-yl)malonate | Grubbs I | Diethyl 4-methylenecyclohexane-1,1-dicarboxylate | Forms exocyclic double bond, requires isomerization. |

| 4-Methyl-N,N-bis(prop-2-en-1-yl)benzenesulfonamide | Hoveyda-Grubbs II | 1-Tosyl-4-methyl-1,2,3,6-tetrahydropyridine | RCM to form a protected cyclic amine. |

| (E)-Octa-1,6-diene | Schrock Catalyst | Cyclohexene | Basic carbocycle formation. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclohexen 1 Amine, 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Detailed experimental ¹H NMR and ¹³C NMR spectral data for 2-Cyclohexen-1-amine, 2-methyl- are not available in the reviewed literature. To perform a thorough analysis, including the assignment of chemical shifts and coupling constants for the cyclohexene (B86901) and amine protons and carbons, dedicated laboratory research would be required.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis for Cyclohexene and Amine Protons/Carbons

Without experimental data, a speculative analysis would be as follows:

¹H NMR: One would expect to observe signals for the vinylic proton, the proton on the carbon bearing the amine group (C1-H), the protons of the methyl group, the amine (NH₂) protons, and the methylene (B1212753) protons of the cyclohexene ring. The chemical shifts would be influenced by their proximity to the double bond and the nitrogen atom. docbrown.info

¹³C NMR: The spectrum would show distinct signals for the two sp² hybridized carbons of the double bond, the carbon attached to the nitrogen (C1), the methyl carbon, and the sp³ hybridized carbons of the ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

The application of 2D NMR techniques is crucial for the unambiguous structural assignment of complex molecules. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, helping to trace the proton connectivity within the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon to which it is directly attached. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule.

Advanced Techniques for Stereochemical Elucidation via NMR (e.g., Chiral Shift Reagents)

For chiral molecules like 2-Cyclohexen-1-amine, 2-methyl-, which can exist as a pair of enantiomers, NMR spectroscopy with chiral shift reagents could be employed to differentiate between the enantiomers. nih.gov These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, allowing for the determination of enantiomeric purity. However, no studies applying this technique to 2-Cyclohexen-1-amine, 2-methyl- have been found.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation and Conformational Analysis

Specific FT-IR and Raman spectra for 2-Cyclohexen-1-amine, 2-methyl- are not present in the surveyed literature.

Characterization of N-H and C=C Stretching Frequencies

Based on general principles of vibrational spectroscopy for similar molecules:

FT-IR: One would expect to see characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. rockymountainlabs.com A C=C stretching band for the cyclohexene ring would likely appear around 1640-1680 cm⁻¹. researchgate.net

Raman: The C=C stretch is typically a strong band in the Raman spectrum. Raman spectroscopy is also sensitive to the C-C framework and could provide complementary information to the FT-IR data. sapub.org

Analysis of Fingerprint Region for Conformational Insights

The fingerprint region (below 1500 cm⁻¹) in both FT-IR and Raman spectra would contain a complex pattern of bending and stretching vibrations. nih.gov A detailed analysis of this region, supported by computational modeling, could offer insights into the conformational preferences of the cyclohexene ring and the orientation of the substituents. Without experimental spectra, such an analysis remains purely theoretical.

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For 2-Cyclohexen-1-amine, 2-methyl-, with the molecular formula C7H13N, the exact mass can be calculated. nih.gov

Based on computational data, the predicted monoisotopic mass of 2-Cyclohexen-1-amine, 2-methyl- is 111.10480 u. nih.gov This value is derived from the sum of the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁴N). An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this calculated exact mass would serve to confirm the elemental formula of the compound.

Table 1: Computed HRMS Data for 2-Cyclohexen-1-amine, 2-methyl-

| Property | Value |

| Molecular Formula | C₇H₁₃N |

| Computed Monoisotopic Mass | 111.10480 u |

| Source | PubChem CID 14291802 nih.gov |

Upon electron ionization, the molecular ion ([M]⁺˙) of 2-Cyclohexen-1-amine, 2-methyl- would be formed at an m/z of 111. The presence of the nitrogen atom and the cyclic structure would govern the subsequent fragmentation. Likely fragmentation pathways would include:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the formation of a stable iminium ion.

Ring Cleavage: The cyclohexene ring could undergo various ring-opening and cleavage reactions, leading to the formation of smaller charged fragments.

Loss of Small Neutral Molecules: The molecular ion could also lose small neutral molecules such as H•, CH₃•, or NH₃.

A detailed analysis of the MS/MS spectrum would allow for the identification of these characteristic fragments, providing strong evidence for the structure of the parent molecule.

Chiroptical Methods for Absolute Configuration Determination (e.g., Circular Dichroism)

2-Cyclohexen-1-amine, 2-methyl- is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Chiroptical methods are essential for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a specific enantiomer.

Circular dichroism (CD) spectroscopy is a primary chiroptical technique used for this purpose. youtube.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com The resulting CD spectrum is unique to a specific enantiomer and can be used to assign its absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations. nih.gov

For chiral amines, the direct measurement of CD spectra can sometimes be challenging due to the lack of strong chromophores in the accessible UV-Vis region. rsc.org In such cases, derivatization with a chromophoric reagent can be employed to induce a strong CD signal. rsc.orgrsc.org The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. nih.gov

While specific experimental CD data for 2-Cyclohexen-1-amine, 2-methyl- is not available in the reviewed literature, the application of CD spectroscopy, potentially coupled with theoretical calculations, remains the gold standard for the unambiguous determination of its absolute configuration.

X-ray Crystallography for Solid-State Structural Analysis (if crystalline derivatives are available)

X-ray crystallography is a powerful analytical technique that can provide the precise three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

For 2-Cyclohexen-1-amine, 2-methyl-, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require the preparation of a crystalline derivative. This could be achieved by reacting the amine with a suitable acid to form a salt (e.g., a hydrochloride or tartrate salt) that is a crystalline solid.

If a suitable crystal can be obtained, X-ray crystallography would provide a wealth of structural information, including:

The precise bond lengths and angles within the molecule.

The conformation of the cyclohexene ring.

The intermolecular interactions in the crystal lattice.

The absolute configuration of the chiral center, especially if a chiral co-crystallizing agent is used.

The resulting crystal structure would provide the most definitive and detailed picture of the molecule's three-dimensional arrangement. However, no published X-ray crystal structures of 2-Cyclohexen-1-amine, 2-methyl- or its derivatives were found in the surveyed literature.

Stereochemical Aspects and Conformational Analysis of 2 Cyclohexen 1 Amine, 2 Methyl

Chirality and Enantiomeric Purity Assessment

The presence of stereocenters in 2-Cyclohexen-1-amine, 2-methyl- gives rise to stereoisomers, making the assessment of its enantiomeric purity a critical aspect of its characterization.

2-Cyclohexen-1-amine, 2-methyl- possesses a single chiral center at the carbon atom bearing the amine group (C1). nih.govchemspider.com A carbon atom is considered chiral when it is bonded to four different groups. gcms.cz In this molecule, the C1 carbon is attached to a hydrogen atom, an amino group (-NH2), and two different carbon atoms within the cyclohexene (B86901) ring. The presence of this chiral center means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-Cyclohexen-1-amine, 2-methyl- and (S)-2-Cyclohexen-1-amine, 2-methyl-, based on the Cahn-Ingold-Prelog priority rules. The specific rotation of the (+)-enantiomer has been recorded. chemnet.com

| Compound Name | Number of Chiral Centers | Location of Chiral Center(s) | Possible Stereoisomers |

|---|---|---|---|

| 2-Cyclohexen-1-amine, 2-methyl- | 1 | C1 (carbon with the amine group) | (R) and (S) enantiomers |

Determining the enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is essential. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for separating and quantifying enantiomers. gcms.czyakhak.org

Chiral Gas Chromatography (GC): Chiral GC is a well-established method for the separation of volatile chiral compounds like amines. researchgate.net For amines, derivatization is often necessary to improve volatility and peak shape. nih.govsigmaaldrich.com Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA). nih.govsigmaaldrich.com The derivatized enantiomers are then separated on a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. researchgate.netwiley.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. scas.co.jp The relative peak areas in the chromatogram correspond to the ratio of the enantiomers in the mixture, allowing for the calculation of the enantiomeric excess. The choice of the CSP and the GC conditions, such as temperature, can significantly influence the separation. wiley.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another versatile technique for enantiomeric separation. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for resolving a broad range of chiral compounds, including amines. yakhak.org Similar to GC, derivatization of the amine group can be employed to enhance detection and separation. For instance, derivatization with agents like o-phthaldialdehyde/mercaptoethanol can introduce a fluorescent tag, allowing for highly sensitive detection. nih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is critical for achieving optimal separation. yakhak.org The interactions between the derivatized enantiomers and the chiral stationary phase, which can include hydrogen bonding and π-π interactions, lead to differential retention and separation. scas.co.jp

| Technique | Stationary Phase Type | Derivatization | Detection Method |

|---|---|---|---|

| Chiral GC | Cyclodextrin-based | Often required (e.g., with TFAA) | Flame Ionization Detector (FID) |

| Chiral HPLC | Polysaccharide-based | Optional, can enhance sensitivity (e.g., with OPA) | UV or Fluorescence |

Diastereomeric Relationships and Separation Strategies

When a molecule contains more than one chiral center, diastereomers can exist. While 2-Cyclohexen-1-amine, 2-methyl- itself only has one stereocenter, its reaction with a chiral reagent can lead to the formation of diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques like column chromatography on silica (B1680970) gel or by HPLC. nih.gov

For instance, if a racemic mixture of 2-Cyclohexen-1-amine, 2-methyl- were to be reacted with a single enantiomer of a chiral carboxylic acid, a pair of diastereomeric amides would be formed. These diastereomers would have different melting points, boiling points, and solubilities, and would exhibit different retention times on a non-chiral stationary phase. This principle is often exploited in synthetic chemistry for the resolution of racemates. The separation of these diastereomers, followed by the cleavage of the chiral auxiliary, would yield the individual enantiomers of the original amine.

Conformational Equilibria and Inversion Dynamics of the Cyclohexene Ring

The cyclohexene ring is not planar and exists in a dynamic equilibrium of different conformations. The presence of substituents on the ring significantly influences the relative energies of these conformations.

Unlike cyclohexane (B81311), which predominantly adopts a chair conformation, the presence of the double bond in cyclohexene forces four of the carbon atoms into a plane. msu.edulibretexts.org The most stable conformation of the cyclohexene ring is the half-chair. stackexchange.com The ring can undergo inversion, passing through higher energy transition states, including a boat conformation. stackexchange.com The energy barrier for this ring inversion is lower than that of cyclohexane. stackexchange.com Theoretical studies on cyclohex-2-enone, a related structure, suggest that an envelope conformation can also be a stable form. rsc.org

| Conformation | Relative Stability | Key Features |

|---|---|---|

| Half-Chair | Most Stable | Four carbons in a plane, two out of plane. |

| Boat | Less Stable (Transition State) | Higher energy due to steric and torsional strain. libretexts.org |

| Envelope | Potentially Stable | Five carbons in a plane, one out of plane. |

The substituents on the cyclohexene ring, namely the methyl group at the allylic C2 position and the amine group at C1, play a crucial role in determining the preferred conformation. The interactions between these substituents and the rest of the ring are referred to as allylic strain. wikipedia.org

Allylic strain, specifically A(1,3) strain, arises from the steric interaction between a substituent on the double bond and a substituent at the allylic position. wikipedia.orgacs.org In the case of 2-Cyclohexen-1-amine, 2-methyl-, there will be an interaction between the methyl group at C2 and the amine group at C1. To minimize this steric hindrance, the molecule will adopt a conformation that places the bulky amine group in a pseudo-equatorial position. The preference for an equatorial position for larger substituents is a general principle in the conformational analysis of substituted cyclohexanes. msu.edulibretexts.orgyoutube.com

The amine group itself can also influence the conformational equilibrium through both steric and electronic effects. The lone pair of electrons on the nitrogen atom can participate in interactions with the π-system of the double bond. Furthermore, in certain contexts, the amine group can undergo rapid inversion of its configuration, though this is a separate process from the ring inversion. youtube.com The interplay of these steric and electronic factors determines the final, most stable conformation of the molecule.

Pyramidal Inversion of the Amine Nitrogen

The nitrogen atom in 2-Cyclohexen-1-amine, 2-methyl- is trivalent and possesses a lone pair of electrons, making it a stereocenter. This allows for the possibility of pyramidal inversion, a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state, effectively inverting the stereochemistry at the nitrogen center. wikipedia.orgwikiwand.com This phenomenon is analogous to an umbrella turning inside out in a strong wind. nih.gov For a chiral amine, this rapid interconversion between enantiomers can lead to racemization, making the separation of enantiomers challenging or impossible at room temperature. wikipedia.orglibretexts.org

The rate of pyramidal inversion is determined by the energy barrier between the two pyramidal ground states. For simple acyclic amines, this barrier is typically low, in the range of 25 kJ/mol (6 kcal/mol), allowing for rapid inversion. nih.govlibretexts.org In the case of ammonia (B1221849), the inversion is exceptionally fast, occurring approximately 2 x 10¹¹ times per second at room temperature, with an energy barrier of about 24.2 kJ/mol (5.8 kcal/mol). wikipedia.orgnih.gov

In cyclic amines, ring strain can significantly affect the inversion barrier. Generally, incorporating the nitrogen atom into a small ring (e.g., aziridine) increases the angle strain in the planar transition state, thereby raising the inversion barrier. Conversely, in larger rings like cyclohexane, the desire to relieve steric and torsional strain can influence the rate of inversion. For 2-Cyclohexen-1-amine, 2-methyl-, the half-chair conformation of the cyclohexene ring will influence the geometry of the transition state for inversion.

Computational studies on similar systems, such as 2-aminopyridine, have shown very low activation energies for pyramidal inversion, on the order of 0.41 kcal/mol, indicating a very rapid interconversion. researchgate.net While not directly comparable, this suggests that the barrier for 2-Cyclohexen-1-amine, 2-methyl- is also likely to be low, leading to rapid racemization at the nitrogen center under normal conditions.

Below is a table summarizing typical nitrogen inversion barriers for various amines to provide context.

| Compound | Inversion Barrier (kJ/mol) | Inversion Barrier (kcal/mol) |

| Ammonia (NH₃) | 24.2 | 5.8 |

| Methylamine (CH₃NH₂) | ~25 | ~6 |

| Trimethylamine ((CH₃)₃N) | ~25 | ~6 |

| Aziridine (c-C₂H₄NH) | 71-84 | 17-20 |

| Piperidine (c-C₅H₁₀NH) | ~42 | ~10 |

Note: The data presented is for analogous compounds and serves as an estimation, as specific experimental data for 2-Cyclohexen-1-amine, 2-methyl- is not available.

Stereoelectronic Effects and Their Impact on Reactivity and Conformation

Stereoelectronic effects, which are the interactions between the electron clouds of molecules that depend on their three-dimensional arrangement, play a crucial role in determining the conformation and reactivity of 2-Cyclohexen-1-amine, 2-methyl-. In this molecule, the key stereoelectronic interactions are associated with its allylic amine structure within a cyclohexene ring.

The conformation of the cyclohexene ring is typically a half-chair. In 2-Cyclohexen-1-amine, 2-methyl-, the amine group is at the allylic C1 position, and the methyl group is at the vinylic C2 position. The preferred conformation will be the one that minimizes steric and stereoelectronic repulsions. A significant factor in allylic systems is allylic 1,3-strain (A¹,³ strain) . This refers to the steric strain between a substituent on one end of an allyl group (at C1) and a substituent on the other end (at C3, which in this case is part of the double bond). In the context of 2-Cyclohexen-1-amine, 2-methyl-, this would be the interaction between the amine group at C1 and the methyl group at C2.

To minimize A¹,³ strain, the molecule will adopt a conformation where the bulky substituents are positioned to reduce this interaction. This strain can influence the preference for the amine group to occupy a pseudo-equatorial or pseudo-axial position. The minimization of allylic strain has been shown to be a powerful tool for directing the stereochemical outcome of reactions in cyclic systems. nih.govnih.gov

Furthermore, hyperconjugation plays a role in stabilizing certain conformations. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (usually a σ-bond) to an adjacent empty or partially filled non-bonding or antibonding orbital (such as a p-orbital or a σ*-orbital). In 2-Cyclohexen-1-amine, 2-methyl-, potential hyperconjugative interactions include:

σ(C-H) → π(C=C):* Delocalization of electrons from the C-H bonds adjacent to the double bond into the π* antibonding orbital of the double bond. This interaction is a key feature of allylic systems.

n(N) → σ(C-C):* Delocalization of the nitrogen lone pair into the antibonding orbital of an adjacent C-C bond of the ring. The effectiveness of this interaction is highly dependent on the dihedral angle between the lone pair and the acceptor orbital.

These stereoelectronic interactions collectively influence the conformational equilibrium and the reactivity of the molecule. For instance, the accessibility of the nitrogen lone pair for reactions will be dictated by its conformational preference, which is in turn governed by the interplay of allylic strain and hyperconjugative effects. While detailed computational studies such as Natural Bond Orbital (NBO) analysis would be required to quantify these effects for 2-Cyclohexen-1-amine, 2-methyl-, the principles of allylic strain and hyperconjugation provide a solid framework for understanding its stereochemical behavior.

The following table outlines the key stereoelectronic effects and their potential impact on the molecule.

| Stereoelectronic Effect | Description | Potential Impact on 2-Cyclohexen-1-amine, 2-methyl- |

| Allylic 1,3-Strain (A¹,³) | Steric interaction between substituents at the 1- and 3-positions of an allylic system. | Influences the conformational preference of the amine group (pseudo-axial vs. pseudo-equatorial) to minimize steric clash with the C2-methyl group. |

| Hyperconjugation (σ → π) | Delocalization of electrons from a σ-bond to an adjacent π antibonding orbital. | Stabilizes the conformation where C-H or C-C bonds are properly aligned with the C=C double bond. |

| Hyperconjugation (n → σ) | Delocalization of a lone pair into an adjacent σ antibonding orbital. | Can influence the C-N bond rotation and the basicity of the amine, depending on the orientation of the lone pair relative to the ring's C-C bonds. |

Reactivity Profiles and Mechanistic Investigations of 2 Cyclohexen 1 Amine, 2 Methyl

Reactions of the Amine Functional Group

Nucleophilic Reactivity of the Amine Nitrogen (e.g., Alkylation, Acylation)

The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electrophilic centers. This nucleophilic character is fundamental to reactions such as alkylation and acylation.

Alkylation: The amine can undergo N-alkylation when treated with alkyl halides through a nucleophilic substitution mechanism, likely SN2. msu.edu The reaction of a primary amine with an alkyl halide typically leads to the formation of a secondary amine. msu.edu However, this process can be difficult to control, often resulting in over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts, as the product amines are often more nucleophilic than the starting amine. masterorganicchemistry.com To achieve mono-alkylation, a large excess of the starting amine is often required. msu.edu

Acylation: Acylation of the amine nitrogen occurs upon reaction with acylating agents like acid chlorides or anhydrides. This reaction is generally more straightforward to control than alkylation and reliably produces the corresponding N-acyl derivative (an amide). The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

The table below summarizes the expected products from typical nucleophilic substitution reactions involving the amine group.

| Reaction Type | Electrophile Example | Reagent Class | Expected Product Structure |

| Alkylation | Methyl Iodide (CH₃I) | Alkyl Halide | N-methyl-2-methyl-2-cyclohexen-1-amine |

| Acylation | Acetyl Chloride (CH₃COCl) | Acid Halide | N-(2-methylcyclohex-2-en-1-yl)acetamide |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonyl Chloride | N-(2-methylcyclohex-2-en-1-yl)-4-methylbenzenesulfonamide |

Amine-Catalyzed Reactions and Organocatalysis

Primary and secondary amines are foundational catalysts in the field of organocatalysis. They can react reversibly with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines (from secondary amines) or electrophilic iminium ions (from primary amines). libretexts.org 2-Cyclohexen-1-amine, 2-methyl-, as a primary amine, can serve as a catalyst by forming an iminium ion intermediate. This activation strategy lowers the LUMO (Lowest Unoccupied Molecular Orbital) of α,β-unsaturated carbonyl compounds, facilitating conjugate additions. wikipedia.org

For instance, in a Michael reaction, the amine could catalyze the addition of a nucleophile to an enone. Chiral amines are particularly valuable in this context for inducing enantioselectivity. acs.org The general principle involves the formation of a chiral iminium ion, which then reacts with the nucleophile, followed by hydrolysis to release the product and regenerate the amine catalyst.

Oxidative and Reductive Transformations of the Amine

The amine functional group can undergo both oxidation and reduction, although the latter is more relevant to its synthesis than its subsequent reactions.

Oxidative Transformations: Oxidation of primary amines can lead to a variety of products, including imines, oximes, or nitro compounds, depending on the oxidant and reaction conditions. Mild oxidation might lead to the corresponding imine, particularly if the reaction is intramolecular or if a suitable acceptor is present. Stronger oxidizing agents can be less selective.

Reductive Transformations: The synthesis of amines often involves reductive pathways. For example, 2-Cyclohexen-1-amine, 2-methyl- could be synthesized via the reductive amination of its corresponding ketone, 2-methyl-2-cyclohexen-1-one (B71969). chemsynthesis.comsigmaaldrich.com This process involves the formation of an imine intermediate from the ketone and ammonia (B1221849), which is then reduced in situ to the target amine. Imine reductases (IREDs) are enzymes that can catalyze such reductions with high stereoselectivity. rsc.org

Reactions Involving the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond in the cyclohexene ring is an electron-rich region, making it susceptible to attack by electrophiles. The position of the methyl group and the allylic amine influences the regioselectivity and stereoselectivity of these reactions.

Electrophilic Addition Reactions (e.g., Hydrohalogenation, Hydration, Epoxidation)

Electrophilic addition is a characteristic reaction of alkenes. The general mechanism involves the initial attack of the pi electrons on an electrophile, forming a carbocation intermediate, which is then captured by a nucleophile. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond is expected to follow Markovnikov's rule. libretexts.org Protonation of the double bond will occur in a manner that generates the most stable carbocation intermediate. In the case of 2-Cyclohexen-1-amine, 2-methyl-, protonation at C-1 would yield a tertiary carbocation at C-2, which is stabilized by the adjacent methyl group. The subsequent attack by the halide ion (X⁻) would primarily occur at this C-2 position. askfilo.com

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond. Similar to hydrohalogenation, the reaction proceeds via the most stable carbocation intermediate, leading to the formation of an alcohol, with the hydroxyl group adding to the more substituted carbon (C-2).

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other epoxidizing systems, such as those using hydrogen peroxide with a metal catalyst. organic-chemistry.orgmdpi.com The peroxy acid delivers an oxygen atom to the double bond in a concerted fashion. The stereochemistry of the epoxidation would be influenced by the existing stereocenter at C-1, potentially leading to diastereoselective formation of the epoxide ring.

The table below outlines common electrophilic addition reactions for the cyclohexene double bond.

| Reaction Type | Reagent(s) | Electrophile | Expected Major Product |

| Hydrohalogenation | HCl | H⁺ | 2-chloro-1-amino-1-methylcyclohexane |

| Hydration | H₂O, H₂SO₄ (cat.) | H₃O⁺ | 1-amino-1-methylcyclohexan-2-ol |

| Epoxidation | m-CPBA | Oxygen atom | 2-methyl-7-oxabicyclo[4.1.0]heptan-2-amine |

Cycloaddition Reactions (e.g., Diels-Alder) with Modified Systems

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. acs.org

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene). researchgate.net The double bond in 2-Cyclohexen-1-amine, 2-methyl- is not particularly electron-poor, making it an unreactive dienophile for typical electron-rich dienes. To enhance its reactivity, the system would need to be modified. For instance, oxidation of the amine or conversion to a derivative with an electron-withdrawing group could make the double bond more electron-deficient and thus a better dienophile. researchgate.net Conversely, the amine could be converted into a more reactive enamine, which can then participate in cycloaddition reactions, though typically as the 4π component if further conjugation is introduced. researchgate.net Aminosiloxy dienes, for example, show exceptionally high reactivity in Diels-Alder reactions. orgsyn.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are another class of reactions that alkenes can undergo, typically reacting with another alkene to form a cyclobutane ring. acs.orgresearchgate.net This reaction would require photochemical activation and could lead to the formation of a bicyclic system.

Hydrogenation and Dehydrogenation Studies

The reactivity of 2-Cyclohexen-1-amine, 2-methyl- is significantly characterized by the chemistry of its carbon-carbon double bond, particularly in hydrogenation reactions. Catalytic hydrogenation of the alkene functionality is a primary transformation, typically yielding stereoisomers of 2-methylcyclohexylamine. The choice of catalyst and reaction conditions plays a crucial role in the stereochemical outcome of the product.

Hydrogenation: The addition of hydrogen across the double bond can be achieved using various heterogeneous and homogeneous catalysts. Common catalysts include platinum, palladium, and ruthenium-based complexes. For instance, asymmetric hydrogenation of analogous protected allylic amines has been successfully performed using cationic ruthenium complexes with chiral ligands, achieving high enantioselectivity. nih.gov This suggests that similar methods could be applied to 2-Cyclohexen-1-amine, 2-methyl- to selectively produce specific stereoisomers. The reaction typically proceeds via the syn-addition of hydrogen to the alkene face that is least sterically hindered or that is directed by coordination to the amine group.

The selective hydrogenation of the C=C double bond in the presence of other reducible functional groups is a key consideration. In related α,β-unsaturated systems like 2-cyclohexen-1-one, catalysts such as Pt-MCM-41 have shown exceptionally high rates and 100% selectivity for the reduction of the alkene, producing cyclohexanone. rsc.org This high chemoselectivity highlights the potential for controlled reduction of the cyclohexene ring in 2-methyl-2-cyclohexen-1-amine without affecting the amine group.

Dehydrogenation: Dehydrogenation, or the removal of hydrogen, can be seen as the reverse of hydrogenation and is a key step in "borrowing hydrogen" catalysis. In this process, a catalyst, often based on iron or ruthenium, temporarily removes hydrogen from an alcohol to form a carbonyl compound, which can then react further. rsc.orgacs.org While direct dehydrogenation of 2-Cyclohexen-1-amine, 2-methyl- to form an aromatic system is not commonly studied, the principles are relevant in related catalytic cycles. For example, the dehydrogenation of methylcyclohexane is used as a method for generating hydrogen in situ for other hydrogenation reactions. mdpi.com

The table below summarizes typical conditions and outcomes for the hydrogenation of related allylic amine and cyclohexene systems.

| Catalyst System | Substrate Type | Product | Selectivity/Yield |

| Cationic Ru-(-)-TMBTP | Protected Allylic Amines | Chiral Saturated Amines | 92:8 e.r. or higher |

| Pt/CB | Alkenes, Alkynes | Alkanes | High chemoselectivity |

| B(C6F5)3 / H2 | Aniline Derivatives | Cyclohexylamine (B46788) Derivatives | High Yield |

| Pt-MCM-41 | 2-Cyclohexen-1-one | Cyclohexanone | 100% Selectivity |

Interplay between Amine and Alkene Reactivity within the Cyclic System

This enamine character imparts nucleophilicity to the β-carbon (C3) of the double bond, due to the donation of the nitrogen's lone pair into the π-system. masterorganicchemistry.com This makes the molecule susceptible to attack by various electrophiles. Resonance structures illustrate this electron-donating effect, which activates the double bond.

The amine group can act as a directing group in catalytic reactions like hydrogenation. It can coordinate to the metal center of a homogeneous catalyst, delivering hydrogen to a specific face of the alkene and thereby controlling the stereochemistry of the resulting saturated amine. nih.gov

Conversely, the alkene's geometry influences the amine's properties. The sp² hybridization of the adjacent carbon atoms affects the bond angles and steric environment of the amine group. Furthermore, the basicity of the amine in 2-Cyclohexen-1-amine, 2-methyl- is influenced by the electronic nature of the double bond, making it a slightly different base compared to its saturated counterpart, 2-methylcyclohexylamine. masterorganicchemistry.com

Detailed Mechanistic Pathways and Transition State Analysis

Understanding the precise mechanisms of reactions involving 2-Cyclohexen-1-amine, 2-methyl- is essential for controlling reaction outcomes. While specific studies on this exact molecule are limited, mechanistic principles can be inferred from related systems.

For catalytic hydrogenation, the reaction on a heterogeneous metal surface is often described by the Horiuti-Polanyi mechanism. This involves the dissociative adsorption of H₂ onto the catalyst surface and the stepwise addition of hydrogen atoms to the adsorbed alkene. The stereochemistry is often dictated by the initial binding of the cyclohexene ring to the surface.

In asymmetric hydrogenation using homogeneous catalysts, the mechanism involves the formation of a catalyst-substrate complex. researchgate.net Oxidative addition of hydrogen to the metal center, followed by migratory insertion of the alkene and subsequent reductive elimination, leads to the final product. Transition state analysis in these systems, often performed computationally, reveals that steric and electronic interactions between the substrate and the chiral ligands determine the enantioselectivity of the reaction. acs.org For example, analysis of related cycloaddition reactions shows that reaction pathways proceed through distinct transition states whose energies determine the final product distribution. researchgate.netnih.gov

Elucidation of Reaction Intermediates

The identification of reaction intermediates is key to confirming mechanistic proposals. In the context of 2-Cyclohexen-1-amine, 2-methyl-, several types of intermediates can be postulated for different reactions:

Catalytic Hydrogenation: On metal surfaces, intermediates are typically adsorbed species, including π-allyl complexes where the double bond coordinates to a metal atom. For homogeneous catalysis, discrete metal-hydride-alkene complexes are key intermediates. researchgate.net

Acid-Catalyzed Reactions: Protonation of the amine can lead to an ammonium salt. More interestingly, protonation of the double bond could lead to a secondary carbocation, which may be stabilized by the adjacent methyl group or could potentially undergo rearrangement. Alternatively, protonation of the nitrogen followed by tautomerism can generate an iminium ion intermediate, which is a potent electrophile. wikipedia.orgmasterorganicchemistry.com

Radical Reactions: Radical intermediates, such as a cyclohexenyl radical, could be formed under specific conditions, although these are less common in the primary reaction pathways discussed. nih.gov The stability of allylic radicals could make C-H amination at the allylic position a competing pathway under certain catalytic conditions. nih.gov

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative insight into reaction mechanisms by determining the reaction order with respect to each reactant and catalyst. For the hydrogenation of 2-Cyclohexen-1-amine, 2-methyl-, a rate law would likely be complex, especially in heterogeneous systems.

Often, the kinetics of such reactions are described by Langmuir-Hinshelwood models, where the rate depends on the surface coverage of the reactants on the catalyst. researchgate.net A hypothetical rate law for the hydrogenation (H₂) of the substrate (S) on a catalyst (cat) might take the form:

Rate = k * K_S * K_H₂ * [S] * [H₂] / (1 + K_S * [S] + K_H₂ * [H₂])²

Here, k is the rate constant for the surface reaction, and K_S and K_H₂ are the adsorption equilibrium constants for the substrate and hydrogen, respectively. The reaction orders for the substrate and hydrogen would vary depending on their concentrations and adsorption strengths. For instance, at high substrate concentrations, the reaction might become zero-order with respect to the substrate as the catalyst surface becomes saturated.

Kinetic data from analogous systems, such as the reductive amination of cyclohexanone, show reaction orders between 0.4 and 0.7 for H₂, indicating dissociative adsorption of hydrogen is a key mechanistic feature. researchgate.net

The following table presents analogous kinetic data for related amine and cyclohexyl reactions.

| Reaction | System | Rate Law Dependence | Apparent Activation Energy (Ea) |

| Reductive Amination | Cyclohexanone, NH₃, H₂ over Rh/C | Rate ∝ [H₂]0.4-0.7 | 55 kJ/mol |

| Self-Reaction | Cyclohexyl Radicals | k = 4.8 × 10-12 exp(+542 K/T) | Negative Temperature Dependence |

| COS + Amines | Aqueous Amines | Zwitterion mechanism dependent | Varies with amine basicity |

Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms through a transformation. wikipedia.org For 2-Cyclohexen-1-amine, 2-methyl-, several experiments could provide mechanistic clarity:

Deuterium Labeling in Hydrogenation: Performing catalytic hydrogenation with deuterium gas (D₂) instead of H₂ would reveal the stereochemistry of the addition. Analysis of the product, 2-methylcyclohexylamine-d₂, by NMR spectroscopy or mass spectrometry would show whether the two deuterium atoms added to the same face (syn-addition) or opposite faces (anti-addition) of the double bond.

Solvent Isotope Effects: Running reactions in deuterated solvents (e.g., D₂O or deuterated alcohols) can help determine if a proton from the solvent is involved in the rate-determining step. A significant change in reaction rate (a kinetic isotope effect) would implicate solvent participation.

Nitrogen-15 Labeling: Using an isotopically labeled starting material, such as 2-Cyclohexen-1-amine, 2-methyl- containing ¹⁵N, could be used to follow the amine group through complex transformations or in metabolic studies. nih.gov Methods for nitrogen-isotope exchange of primary amines have been developed, allowing for the synthesis of such labeled compounds. nih.gov

Hydrogen Isotope Exchange (HIE): Exposing the molecule to a deuterium source like D₂O under certain catalytic conditions can lead to the exchange of specific protons on the molecule with deuterium. acs.org This can reveal which C-H bonds are most acidic or most accessible to the catalyst, providing insight into potential sites of reactivity or catalyst binding. For example, photocatalytic systems have been shown to label C-H bonds alpha to amine groups. chemrxiv.org

Theoretical and Computational Chemistry Studies of 2 Cyclohexen 1 Amine, 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in determining the electronic structure and thermodynamic stability of molecules. These methods, which include Density Functional Theory (DFT) and ab initio techniques, provide a microscopic view of electron distribution and energy levels.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Cyclohexen-1-amine, 2-methyl-, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This would involve determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Furthermore, DFT calculations can provide crucial energetic information, such as the total electronic energy, enthalpy of formation, and Gibbs free energy. This data is essential for assessing the molecule's stability relative to other isomers or related compounds. While public databases may offer computed descriptors based on such methods, detailed scholarly articles presenting the specific functionals and basis sets used, along with the resulting energetic data for 2-Cyclohexen-1-amine, 2-methyl-, are not currently available.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These highly accurate, though computationally intensive, methods can be used to calculate a wide range of electronic properties. For 2-Cyclohexen-1-amine, 2-methyl-, ab initio calculations could provide precise information on its ionization potential, electron affinity, and the energies and shapes of its molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO). The HOMO-LUMO gap is a critical parameter for understanding a molecule's chemical reactivity and electronic transitions. As with DFT studies, dedicated ab initio research on this specific compound is not found in the current body of scientific literature.

Conformational Analysis through Computational Methods

The flexibility of the cyclohexene (B86901) ring and the rotation of the amine and methyl substituents mean that 2-Cyclohexen-1-amine, 2-methyl- can exist in various spatial arrangements, or conformations. Computational methods are essential for exploring this conformational landscape.

Potential Energy Surface Scans for Ring Inversion and Side Chain Rotations

A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters. For 2-Cyclohexen-1-amine, 2-methyl-, PES scans could be performed to investigate the energy barriers associated with the inversion of the cyclohexene ring and the rotation of the C-N bond of the amine group and the C-C bond of the methyl group. This would reveal the pathways and transition states for interconversion between different conformers.

Identification of Stable Conformers and Their Relative Energies

Through a systematic conformational search and subsequent geometry optimization of the resulting structures, the various stable conformers of 2-Cyclohexen-1-amine, 2-methyl- can be identified. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. This information is crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its interactions with other molecules.

Prediction of Spectroscopic Properties

Computational chemistry can also predict the spectroscopic signatures of a molecule, which are invaluable for its experimental identification and characterization. For 2-Cyclohexen-1-amine, 2-methyl-, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra could be generated.

Computationally predicted spectra serve as a powerful tool for interpreting experimental data. For instance, calculated vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum, while predicted NMR chemical shifts can help in elucidating the molecule's structure. However, published studies detailing the predicted spectroscopic properties of 2-Cyclohexen-1-amine, 2-methyl- are not currently available.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structural elucidation. For a molecule like 2-Cyclohexen-1-amine, 2-methyl-, density functional theory (DFT) is the most common and effective method for calculating ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

The standard approach involves a two-step process. First, the geometry of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a suitable basis set, such as 6-31G(d,p). Following optimization, the NMR properties are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is known for its accuracy.

Calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS). The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample. The accuracy of these predictions depends heavily on the level of theory, the basis set, and whether solvent effects are included in the model. For analogous compounds such as 2-(1-cyclohexenyl)ethylamine, the B3LYP method has been shown to provide results that are in good agreement with experimental data. researchgate.net

Table 1: Representative Theoretical vs. Experimental ¹H and ¹³C Chemical Shifts for Cyclohexene Derivatives (Note: This table is illustrative, based on typical values for related structures, as specific data for 2-Cyclohexen-1-amine, 2-methyl- is not available.)

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 | 50.5 | 52.1 |

| C2 | 130.2 | 128.9 |

| C3 | 125.8 | 126.7 |

| C-Methyl | 22.1 | 23.5 |

| H1 | 3.60 | 3.75 |

| H3 | 5.70 | 5.85 |

Computational Vibrational Frequency Analysis

Vibrational frequency analysis, which corresponds to infrared (IR) and Raman spectroscopy, can be computationally modeled to understand the molecule's vibrational modes. Similar to NMR calculations, DFT methods are employed. The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface.

Subsequently, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculations yield a set of harmonic frequencies. It is a common practice to scale these calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to correct for anharmonicity and other systematic errors in the computational method. nih.gov This allows for a more accurate comparison with experimental IR and Raman spectra. Studies on similar molecules like 2-cyclohexen-1-one have demonstrated that DFT calculations can produce vibrational spectra that are in excellent agreement with experimental findings. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in a Cyclohexene Amine Structure (Note: This table is a hypothetical representation as specific data for the target compound is not available.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | 3510 | 3370 |

| N-H Stretch (symmetric) | 3425 | 3288 |

| C=C Stretch | 1690 | 1622 |

| N-H Bend (Scissoring) | 1625 | 1560 |

Modeling Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the reaction pathways for chemical transformations. For reactions involving 2-Cyclohexen-1-amine, 2-methyl-, such as nucleophilic additions or eliminations, DFT can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Methods like the synchronous transit-guided quasi-Newton (STQN) method or the Berny optimization algorithm are used to locate these TS structures. A true transition state is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

When a reaction can yield multiple products, computational models can predict the major product by comparing the activation energies of the different reaction pathways. The regioselectivity and stereoselectivity of reactions are determined by the relative energy barriers of the competing transition states. The pathway with the lowest activation energy (ΔG‡) is kinetically favored and will correspond to the major product. This approach has been successfully applied to predict the outcomes of complex reactions, including cycloadditions that form cyclohexene rings.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and selectivities. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good approximation of bulk solvent effects. Explicit solvent models involve including a number of individual solvent molecules around the solute. While more computationally demanding, this method can capture specific solute-solvent interactions like hydrogen bonding, which can be crucial for accurately modeling reaction mechanisms in protic solvents.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular flexibility, and intermolecular interactions.

For 2-Cyclohexen-1-amine, 2-methyl-, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent. A force field (a set of parameters describing the potential energy of the system) is used to define the interactions between atoms. The simulation would reveal how the molecule moves and interacts with its environment, providing information on its conformational preferences and the dynamics of its interaction with solvent molecules.

Derivatives, Analogues, and Advanced Structural Modifications of 2 Cyclohexen 1 Amine, 2 Methyl

Synthesis of Substituted 2-Cyclohexen-1-amine Derivatives

The synthetic versatility of 2-Cyclohexen-1-amine, 2-methyl- allows for a wide range of structural modifications. These can be broadly categorized into the introduction of new functional groups onto the cyclohexene (B86901) ring and alterations at the amine nitrogen.

Introduction of Additional Functionalities onto the Cyclohexene Ring

While direct functionalization of the cyclohexene ring of 2-Cyclohexen-1-amine, 2-methyl- is not extensively documented in the literature, established methodologies for similar allylic systems can be applied. The reactivity of the double bond and the allylic positions provides avenues for introducing a variety of substituents.

Key potential transformations include:

Epoxidation: The carbon-carbon double bond can be converted to an epoxide using peroxy acids like m-CPBA. The resulting epoxide is a versatile intermediate for the introduction of various nucleophiles.

Diels-Alder Reactions: Although the amine functionality can complicate the reaction, its N-acylated derivative could potentially act as a dienophile in [4+2] cycloadditions, leading to the formation of bicyclic systems.

Allylic Functionalization: The allylic C-H bonds at positions 4 and 6 of the cyclohexene ring are potential sites for radical or transition-metal-catalyzed functionalization, allowing for the introduction of alkyl, aryl, or other functional groups.